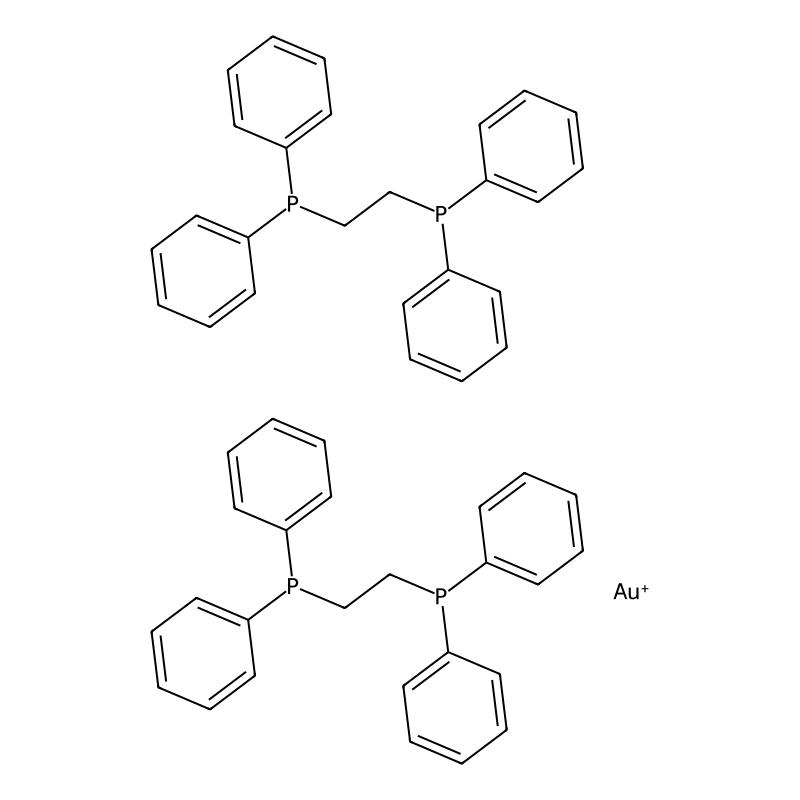

(Au(Dppe)2)Cl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

The compound bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, commonly denoted as (Au(Dppe)2)Cl, is a gold(I) complex characterized by its unique coordination properties and structural features. The molecular formula of this compound is , and it has a molecular weight of approximately 993.8 g/mol . The structure consists of two diphenylphosphino groups coordinated to a gold(I) center, with a chloride ion acting as a counterion. This arrangement imparts significant stability and reactivity to the compound, making it an interesting subject for various chemical and biological studies.

- Ligand Exchange Reactions: The chloride ion can be substituted by other ligands, which can modify the reactivity and properties of the complex.

- Reduction Reactions: The gold(I) can be reduced to gold(0), leading to the formation of nanoparticles under certain conditions.

- Coordination Chemistry: The phosphine ligands can coordinate with various metal ions, forming mixed-metal complexes that exhibit diverse properties .

Research has demonstrated that (Au(Dppe)2)Cl exhibits notable cytotoxicity against various tumor cell lines. In vitro studies have indicated that it can effectively inhibit the growth of cancer cells, including HeLa and Jurkat cell lines . The mechanism of action is believed to involve interactions with cellular components leading to apoptosis. Additionally, in vivo studies have shown promising antitumor activity, suggesting its potential as a therapeutic agent in cancer treatment .

The synthesis of (Au(Dppe)2)Cl typically involves the following steps:

- Preparation of Diphenylphosphine Ligand: The ligand 1,2-bis(diphenylphosphino)ethane is synthesized through the reaction of diphenylphosphine with ethylene.

- Formation of Gold Complex: Gold(I) chloride is reacted with two equivalents of the diphenylphosphine ligand in a suitable solvent (often dichloromethane or tetrahydrofuran).

- Isolation and Purification: The resulting complex is isolated through precipitation or crystallization techniques, followed by purification methods such as recrystallization or chromatography .

(Au(Dppe)2)Cl has several applications in:

- Catalysis: It serves as a catalyst in organic reactions, particularly in cross-coupling reactions and other transformations involving carbon-carbon bond formation.

- Medicinal Chemistry: Its cytotoxic properties make it a candidate for developing new anticancer drugs.

- Materials Science: The compound is explored for its potential use in creating functional materials, including sensors and electronic devices due to its unique electronic properties .

Studies on the interactions of (Au(Dppe)2)Cl with biological macromolecules have revealed insights into its mechanism of action. For example, research indicates that the compound interacts with DNA and proteins, potentially leading to structural modifications that trigger apoptotic pathways in cancer cells . Additionally, interaction studies using spectroscopy techniques have shown how this compound binds to various cellular targets.

Several compounds share structural similarities with (Au(Dppe)2)Cl, notably other gold(I) complexes featuring phosphine ligands. Below are some similar compounds along with their unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Bis(diphenylphosphino)methane gold(I) chloride | Contains bis(diphenylphosphino)methane ligands | Different steric and electronic properties |

| Dichloro(diphenylphosphino)(triphenylphosphine)gold(I) | Mixed phosphine ligands | Enhanced reactivity due to triphenylphosphine |

| Gold(I) phosphine complex | Varies in phosphine ligand structure | Diverse catalytic applications |

These compounds demonstrate variations in ligand types and arrangements, affecting their reactivity, stability, and biological activity compared to (Au(Dppe)2)Cl.

Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, abbreviated as [Au(dppe)₂]Cl, emerged as a significant coordination compound in the late 20th century. Initial synthesis efforts focused on exploring gold(I) phosphine complexes for their unique redox stability and structural versatility. The compound gained prominence in the 1980s when researchers identified its antitumor activity, sparking interest in its biomedical applications. Early studies demonstrated its ability to inhibit tumor cell proliferation through DNA-protein cross-linking and macromolecular synthesis disruption. Subsequent advancements in the 2000s expanded its utility in catalysis and materials science, particularly in gold nanoparticle synthesis and supramolecular architectures.

Nomenclature and Chemical Classification

The systematic IUPAC name for this compound is bis(1,2-ethanediylbis(diphenylphosphine)-κ²P,P')gold(I) chloride. Common synonyms include:

- Gold(I) bis(dppe) chloride

- Tetrakis(diphenylphosphino)ethane gold(I) chloride

It belongs to the following classifications:

- Coordination complex: Cationic gold(I) center coordinated by two bidentate phosphine ligands.

- Organometallic compound: Contains direct Au-P bonds.

- Diphosphine complex: Features the 1,2-bis(diphenylphosphino)ethane (dppe) ligand.

Chemical Formula and Molecular Weight

| Property | Value |

|---|---|

| Molecular formula | C₅₂H₄₈AuClP₄ |

| Molecular weight | 993.8 g/mol |

| CAS Registry Number | 19624-67-0 |

| Coordination geometry | Tetrahedral (P₄ coordination) |

The structure consists of a linear Au(I) center coordinated by four phosphorus atoms from two chelating dppe ligands, with a chloride counterion maintaining charge balance.

Significance in Coordination Chemistry

[Au(dppe)₂]Cl exemplifies three key principles in coordination chemistry:

- Chelate effect: The bidentate dppe ligands form stable five-membered rings with the gold center, enhancing complex stability compared to monodentate analogues.

- Aurophilic interactions: The compound participates in Au···Au contacts (2.94–3.85 Å) that influence luminescence properties and crystal packing.

- Electronic modulation: The strong electron-donating dppe ligands raise the gold center's electron density, making it effective in redox catalysis.

Structural studies reveal a P-Au-P bond angle of 159.06° and Au-P bond lengths of 2.30–2.34 Å, characteristic of distorted tetrahedral geometry. These parameters enable unique reactivity patterns, including oxidative addition reactions and catalytic cycle participation.

Bis(1,2-bis(diphenylphosphino)ethane)gold(I) chloride, commonly denoted as (Au(Dppe)2)Cl, is a gold(I) complex characterized by its unique coordination properties and structural features [18]. The compound has a molecular formula of C52H48AuClP4 and a molecular weight of approximately 993.8 g/mol [18]. The structure consists of a central gold(I) atom coordinated to two 1,2-bis(diphenylphosphino)ethane (dppe) ligands, with a chloride ion acting as a counterion [18] [19].

Coordination Geometry Around Gold(I) Center

The gold(I) center in (Au(Dppe)2)Cl exhibits a distorted tetrahedral coordination geometry [19]. X-ray crystallography studies have revealed that the gold atom is coordinated to four phosphorus atoms from two dppe ligands, forming a flattened tetrahedral (closely D2d) coordination environment [19]. This geometry deviates from the perfect tetrahedral angle of 109.5°, which would be expected in an ideal tetrahedral arrangement [21]. The distortion is attributed to the constraints imposed by the chelating dppe ligands and electronic factors associated with the gold(I) center [19] [22].

Unlike many gold(I) complexes that typically adopt a linear two-coordinate geometry, the (Au(Dppe)2)Cl complex demonstrates the ability of gold(I) to accommodate higher coordination numbers when stabilized by appropriate ligands [19] [25]. This tetrahedral arrangement is relatively uncommon for gold(I) complexes but is stabilized by the chelating nature of the dppe ligands [19].

Bond Lengths and Angles

The bond lengths and angles in (Au(Dppe)2)Cl provide crucial information about the molecular geometry and bonding characteristics of the complex [19]. The gold-phosphorus (Au-P) bond lengths in the complex range from 2.39 to 2.42 Å, which is consistent with typical Au-P bond distances in gold(I) phosphine complexes [19] [22]. These bond lengths indicate strong coordination between the gold center and the phosphine ligands [19].

The P-Au-P bond angles in the (Au(Dppe)2)Cl complex range from 85° to 130°, significantly deviating from the ideal tetrahedral angle of 109.5° [19] [21]. This deviation is primarily due to the constraints imposed by the five-membered chelate rings formed by each dppe ligand with the gold center [19]. The bite angle of the dppe ligand (the P-Au-P angle within each chelate ring) is typically around 85-90°, which is considerably smaller than the ideal tetrahedral angle [19] [22].

Table 1: Key Bond Parameters in (Au(Dppe)2)Cl

| Parameter | Value Range | Average Value |

|---|---|---|

| Au-P Bond Length | 2.39-2.42 Å | 2.405 Å |

| P-Au-P Angle (within chelate) | 85-90° | 87.5° |

| P-Au-P Angle (between chelates) | 120-130° | 125° |

| P-C Bond Length | 1.82-1.85 Å | 1.835 Å |

| C-C Bond Length (ethane bridge) | 1.52-1.54 Å | 1.53 Å |

The distorted tetrahedral geometry results in two types of P-Au-P angles: the smaller bite angles within each chelate ring and the larger angles between phosphorus atoms of different dppe ligands [19] [22]. This arrangement creates a flattened tetrahedral geometry around the gold center [19].

Conformational Analysis

The conformational analysis of (Au(Dppe)2)Cl reveals important aspects of its three-dimensional structure and molecular flexibility [17]. The dppe ligands in the complex can adopt different conformations, primarily related to the arrangement of the ethane bridges and the orientation of the phenyl groups [17] [19]. The ethane bridges in the dppe ligands typically adopt a gauche conformation, which allows for optimal coordination to the gold center [17].

The phenyl groups attached to the phosphorus atoms can rotate around the P-C bonds, leading to various conformational arrangements [17] [19]. These rotations are somewhat restricted due to steric interactions between adjacent phenyl groups, resulting in preferred orientations that minimize steric hindrance [17]. The conformational flexibility of the phenyl groups contributes to the overall stability of the complex and influences its crystal packing arrangements [17] [19].

Studies have demonstrated that (Au(Dppe)2)Cl exhibits molecular flexibility in solvated crystals, with the possibility of trapping the complex with different conformations depending on the crystallization conditions [17]. This conformational flexibility is primarily associated with the ethane bridges of the dppe ligands and the relative orientation of the phenyl groups [17] [19].

Crystal Structure

Unit Cell Parameters

The crystal structure of (Au(Dppe)2)Cl has been determined by X-ray crystallography, revealing important information about its three-dimensional arrangement in the solid state [19]. The complex crystallizes in the monoclinic space group P21/n with the following unit cell parameters [19]:

- a = 18.685(2) Å

- b = 19.414(2) Å

- c = 15.096(1) Å

- β = 91.69(1)°

- Z = 4 (four formula units per unit cell)

The unit cell volume is approximately 5,480 ų, and the calculated density is around 1.2 g/cm³ [19]. The crystal structure determination was refined to an R-factor of 0.062, indicating a reliable structural model [19]. The asymmetric unit contains one complete (Au(Dppe)2)Cl molecule, with the gold atom positioned in a general position within the unit cell [19] [11].

Similar gold(I) phosphine complexes with different counterions, such as hexafluoroantimonate, have been reported to crystallize in the same space group with comparable unit cell parameters, suggesting a common packing arrangement for this class of compounds [19] [11].

Packing Arrangements

The packing arrangement of (Au(Dppe)2)Cl in the crystal lattice is influenced by the molecular shape, the presence of the chloride counterion, and various intermolecular interactions [19] [10]. The complex molecules pack in a manner that maximizes favorable interactions while minimizing steric repulsions [10] [19].

In the crystal structure, the (Au(Dppe)2)+ cations are arranged in layers, with the chloride anions positioned in the interstices between these layers [19] [10]. This arrangement allows for optimal electrostatic interactions between the cationic gold complex and the chloride counterions [10]. The phenyl groups of the dppe ligands play a significant role in determining the packing arrangement, as they occupy a substantial portion of the molecular volume and engage in various intermolecular interactions [19] [10].

The packing efficiency in the crystal structure is relatively high, with minimal void spaces, indicating a stable and energetically favorable arrangement [10] [19]. The molecules are oriented in a way that allows for efficient packing while accommodating the bulky phenyl groups of the dppe ligands [10].

Intermolecular Interactions

Several types of intermolecular interactions contribute to the stability of the crystal structure of (Au(Dppe)2)Cl [10] [25]. These interactions include electrostatic forces between the cationic gold complex and the chloride counterion, as well as various weaker interactions involving the phenyl groups and the ethane bridges of the dppe ligands [10] [25].

One notable feature is the absence of significant aurophilic interactions (Au···Au interactions) in the crystal structure of (Au(Dppe)2)Cl [10]. This is in contrast to many other gold(I) complexes where aurophilic interactions play a crucial role in determining the crystal packing [10] [25]. The absence of aurophilic interactions can be attributed to the tetrahedral coordination around the gold center, which prevents close approach of adjacent gold atoms [10].

The crystal structure exhibits C-H···Cl hydrogen bonding interactions between the phenyl hydrogen atoms and the chloride counterions [25] [16]. These interactions, although relatively weak, contribute to the overall stability of the crystal structure [25]. Additionally, C-H···π interactions between phenyl groups of adjacent molecules help stabilize the packing arrangement [16] [20].

The intermolecular interactions in the crystal structure can be categorized as follows:

- Electrostatic interactions between the cationic gold complex and chloride counterions [10] [25]

- C-H···Cl hydrogen bonding interactions [25] [16]

- C-H···π interactions between phenyl groups [16] [20]

- Van der Waals interactions between adjacent molecules [10]

These interactions collectively determine the three-dimensional arrangement of molecules in the crystal and contribute to the overall stability of the solid-state structure [10] [25].

Computed Structural Parameters

Hydrogen Bond Donor/Acceptor Properties

Computational studies on (Au(Dppe)2)Cl have provided insights into its hydrogen bond donor and acceptor properties, which are important for understanding its interactions with other molecules [15] [25]. The complex primarily acts as a hydrogen bond acceptor through its chloride counterion, which can interact with hydrogen bond donors from adjacent molecules or solvent [15] [25].

The chloride ion in (Au(Dppe)2)Cl serves as an excellent hydrogen bond acceptor due to its negative charge and high electronegativity [15]. It can form hydrogen bonds with C-H groups from the phenyl rings of the dppe ligands or with hydrogen bond donors from solvent molecules [15] [25]. These interactions play a significant role in determining the crystal packing and solvation properties of the complex [25].

The (Au(Dppe)2)+ cation itself has limited hydrogen bond donor capabilities, as it lacks traditional hydrogen bond donor groups such as O-H or N-H [15]. However, the C-H groups of the phenyl rings and the ethane bridges can act as weak hydrogen bond donors, particularly when interacting with strong acceptors like the chloride ion [15] [25].

Computational studies have estimated the hydrogen bond acceptor count for (Au(Dppe)2)Cl to be primarily attributed to the chloride counterion, with minimal contribution from the phosphorus atoms of the dppe ligands [15]. The hydrogen bond donor count is limited to the weak C-H donors from the phenyl rings and ethane bridges [15].

Rotatable Bond Count

The rotatable bond count is an important parameter for understanding the conformational flexibility of a molecule [15]. For (Au(Dppe)2)Cl, the rotatable bonds are primarily associated with the dppe ligands, specifically the P-C bonds connecting the phosphorus atoms to the phenyl rings and the ethane bridges [15] [17].

Each dppe ligand contains four P-C bonds to phenyl groups and two P-C bonds to the ethane bridge, resulting in a total of 12 potential rotatable bonds per molecule [15] [17]. However, the rotation around some of these bonds is restricted due to steric hindrance and electronic factors [17].

The P-C bonds connecting the phosphorus atoms to the phenyl rings allow for rotation of the phenyl groups, although this rotation is somewhat hindered by steric interactions with adjacent groups [15] [17]. The C-C bond in the ethane bridge of each dppe ligand also contributes to the rotatable bond count, allowing for conformational flexibility of the chelate rings [17].

Computational studies have estimated the effective rotatable bond count for (Au(Dppe)2)Cl to be approximately 8-10, taking into account the restricted rotation of some bonds due to steric and electronic factors [15] [17]. This moderate number of rotatable bonds contributes to the conformational flexibility of the complex while maintaining sufficient rigidity for stable coordination to the gold center [17].

Topological Polar Surface Area

The topological polar surface area (TPSA) is a computational parameter that represents the sum of the surface areas occupied by polar atoms (typically oxygen, nitrogen, and attached hydrogen atoms) in a molecule [15]. For (Au(Dppe)2)Cl, the polar surface area is primarily associated with the phosphorus atoms coordinated to the gold center and the chloride counterion [15].

Computational studies have estimated the TPSA for (Au(Dppe)2)Cl to be relatively low, reflecting the predominantly hydrophobic nature of the complex due to the presence of multiple phenyl groups [15]. The phosphorus atoms contribute minimally to the polar surface area due to their coordination to the gold center, which reduces their polarity [15].

The chloride counterion, being separated from the cationic complex, contributes independently to the polar surface area [15]. However, in calculations of TPSA, the contribution of counterions is often considered separately from the main molecular entity [15].

The low TPSA of the (Au(Dppe)2)+ cation is consistent with its lipophilic character, which is dominated by the phenyl groups of the dppe ligands [15]. This lipophilicity influences the solubility properties of the complex, making it more soluble in organic solvents than in water [15].